4-bromo-1H-pyrazole-5-sulfonylchloride
Description
4-Bromo-1H-pyrazole-5-sulfonylchloride is a heterocyclic compound featuring a pyrazole core substituted with a bromine atom at the 4-position and a sulfonyl chloride group at the 5-position. Its molecular formula is C₃H₂BrClN₂O₂S, with a molecular weight of 246.5 g/mol. The sulfonyl chloride functional group (-SO₂Cl) renders this compound highly reactive, making it a valuable intermediate in synthesizing sulfonamides, sulfonate esters, and other derivatives for pharmaceutical and agrochemical applications . The NH proton on the pyrazole ring contributes to its hydrogen-bonding capacity, influencing solubility and crystallinity.
Properties
IUPAC Name |
4-bromo-1H-pyrazole-5-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrClN2O2S/c4-2-1-6-7-3(2)10(5,8)9/h1H,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVDQAWIANDTOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Br)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 1H-Pyrazole
Sandmeyer Reaction on 5-Amino-4-Bromo-1H-Pyrazole
Synthesis of 5-Amino-4-Bromo-1H-Pyrazole
Starting from 5-amino-1H-pyrazole, bromination at the 4-position is achieved using HBr/H₂O₂ under acidic conditions. The amino group directs bromination to the adjacent position via resonance stabilization.
Reaction Conditions :
Diazotization and Sulfite Trapping
The amino group is converted to a diazonium salt using sodium nitrite (NaNO₂) in HCl, followed by a Sandmeyer reaction with sulfur dioxide (SO₂) and cupric chloride (CuCl₂) to yield the sulfonyl chloride.
Reaction Conditions :
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Substrate: 5-Amino-4-bromo-1H-pyrazole
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Diazotization: NaNO₂ (1.2 equiv), HCl (conc.)
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Sulfonation: SO₂ gas, CuCl₂ (0.1 equiv)
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Temperature: 0°C → 25°C
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Solvent: Water/acetic acid
Key Challenge :
Diazonium intermediates are thermally unstable, requiring strict temperature control. Competing hydrolysis to sulfonic acids may reduce yields.
Sequential Bromination and Sulfonation with Protecting Groups
Protection of the Pyrazole NH
To mitigate competing reactions during bromination, the pyrazole NH is protected as a trimethylsilyl (TMS) derivative using hexamethyldisilazane (HMDS).
Reaction Conditions :
Directed Bromination and Sulfonation
The TMS group directs bromination to the 4-position using NBS. After deprotection, sulfonation proceeds as described in Method 1.
Reaction Conditions :
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Brominating agent: NBS (1.1 equiv), AIBN (0.05 equiv)
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Temperature: 80°C
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Solvent: CCl₄
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| 1 | Short synthetic route | Low regioselectivity in sulfonation | 50–60 |
| 2 | High functional group tolerance | Multi-step, unstable intermediates | 55–70 |
| 3 | Excellent regiocontrol | Additional protection/deprotection steps | 70–75 |
Chemical Reactions Analysis
Types of Reactions
4-bromo-1H-pyrazole-5-sulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild to moderate conditions, often in the presence of a base to facilitate the substitution process .
Major Products Formed
The major products formed from the reactions of this compound include sulfonamide derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential as a pharmacological agent. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties. The bromine substitution in 4-bromo-1H-pyrazole may enhance these biological activities by improving interactions with biological targets .
Case Studies:
- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit specific cancer cell lines. For instance, compounds derived from pyrazole have shown significant antiproliferative effects against various cancer types, with some derivatives achieving IC₅₀ values in the nanomolar range .
- Liver Alcohol Dehydrogenase Inhibition : 4-Bromo-1H-pyrazole has been identified as an inhibitor of liver alcohol dehydrogenase, suggesting its utility in treating alcohol-related disorders .
Agricultural Chemistry
In agricultural research, pyrazole compounds are being studied for their insecticidal properties. For example, new pyrazole oxime ether derivatives have been synthesized and tested for their efficacy against pests like Mythimna separata and Tetranychus cinnabarinus.
Bioassay Results:
- Compounds exhibited strong insecticidal activity at concentrations around 500 μg/mL, indicating potential applications in pest management strategies.
Material Science
The unique structural characteristics of 4-bromo-1H-pyrazole-5-sulfonylchloride allow it to serve as a building block in the synthesis of novel materials. Its ability to form diverse fused systems makes it valuable in creating advanced materials with tailored properties for specific applications .
Mechanism of Action
The mechanism of action of 4-bromo-1H-pyrazole-5-sulfonylchloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide derivatives, which may interact with biological targets such as enzymes and receptors. The specific molecular targets and pathways involved depend on the structure of the resulting sulfonamide derivative .
Comparison with Similar Compounds
Key Observations:
Functional Group Influence :
- The target compound’s -SO₂Cl group enables nucleophilic substitution (e.g., with amines), whereas the carbonyl chloride in favors nucleophilic acyl substitution.
- Sulfide-containing derivatives (e.g., ) exhibit lower reactivity compared to sulfonyl/carbonyl chlorides but are useful in oxidative transformations.
Substituent Effects: N-Alkylation (e.g., -CH₃ in ) eliminates the NH proton, reducing hydrogen-bonding capacity and altering solubility.
Spectroscopic and Physical Property Comparison
Biological Activity
4-Bromo-1H-pyrazole-5-sulfonylchloride, a compound within the pyrazole family, has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and pharmacological implications based on various research findings.
Chemical Structure and Properties
This compound features a brominated pyrazole moiety attached to a sulfonyl chloride group. The molecular formula is C₇H₅BrClN₃O₂S, with a molecular weight of approximately 335.6 g/mol. The sulfonyl chloride functional group is reactive and can participate in nucleophilic substitution reactions, making it a valuable precursor in organic synthesis and drug design .
Anticancer Properties
Research indicates that compounds containing pyrazole and sulfonamide functionalities often exhibit significant anticancer activity. For instance, derivatives of pyrazole have shown promising results against various cancer cell lines:
- Inhibitory Concentration (IC50) Values :
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 4 | A549 | 26 |
| Compound 5 | A549 | 49.85 |
| Compound 9 | A549 | 0.28 |
The mechanism of action for this compound likely involves its interaction with specific molecular targets, such as enzymes or receptors, through covalent bonding facilitated by the sulfonyl chloride group. This interaction can lead to the inhibition of enzyme activity or modulation of protein functions, contributing to its biological effects .
Synthesis and Reactivity
The synthesis of this compound typically involves multiple steps requiring precise control over reaction conditions to ensure high yield and purity. The compound can react with various nucleophiles, enhancing its potential applications in medicinal chemistry .
Comparative Analysis with Related Compounds
Several compounds share structural similarities with this compound, each exhibiting distinct biological activities:
| Compound Name | Functional Group | Notable Activity |
|---|---|---|
| 4-Bromo-1-methyl-1H-pyrazole-5-sulfonamide | Sulfonamide | Anticancer activity |
| 4-Bromo-1H-pyrazole-5-sulfonyl fluoride | Sulfonyl fluoride | Inhibitory effects on nucleophilic residues |
These comparisons highlight the unique properties of this compound and its potential as a lead compound for further drug development .
Case Studies
- Antiproliferative Activity : A recent study evaluated the antiproliferative effects of new pyrazole derivatives against U937 cells. The results demonstrated that these compounds did not exhibit cytotoxicity while showing significant growth inhibition, paving the way for future drug development .
- Drug Design Applications : Research on pyrazole derivatives has emphasized their role as scaffolds in drug design due to their diverse biological activities, including anti-inflammatory and analgesic properties .
Q & A
Q. What are the common synthetic routes for preparing 4-bromo-1H-pyrazole-5-sulfonylchloride, and what key intermediates are involved?
The synthesis typically involves multi-step protocols, such as cyclization of hydrazine derivatives followed by functionalization. For example, pyrazole sulfonyl chlorides are often synthesized via cyclization of monomethylhydrazine or phenylhydrazine with carbonyl compounds, followed by oxidation and acylation. A critical intermediate is the 5-chloro-pyrazole-carbonyl chloride, which can undergo sulfonation or halogenation. Evidence from similar compounds highlights a four-step process involving cyclization, formylation, oxidation, and acylation to generate reactive intermediates . Scaling this approach may require optimization of reaction temperatures and stoichiometric ratios to avoid side reactions.
Q. Which spectroscopic methods are most effective for characterizing this compound, and what spectral features should researchers look for?
Key techniques include:
- X-ray crystallography : Determines precise molecular geometry, such as bond angles and dihedral angles (e.g., mean C–C bond length of 0.004 Å reported for related pyrazole derivatives) .
- ¹H/¹³C NMR : The sulfonyl chloride group (-SO₂Cl) deshields adjacent protons, leading to distinct downfield shifts (δ ~7.5–8.5 ppm for aromatic protons). Bromine substituents also influence splitting patterns .
- IR spectroscopy : Look for S=O stretches (~1160–1350 cm⁻¹) and C-Br vibrations (~550–650 cm⁻¹) .
Q. What are the primary reactivity patterns of this compound in nucleophilic substitution reactions?
The sulfonyl chloride group is highly reactive toward nucleophiles (e.g., amines, alcohols), enabling the formation of sulfonamides or sulfonate esters. The bromine substituent can participate in cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids. Evidence from analogous compounds shows that ammonium thiocyanate reacts with carbonyl chloride intermediates to form thiourea derivatives, suggesting similar reactivity for the sulfonyl chloride group .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound when scaling up the synthesis?
Key factors include:
- Temperature control : Exothermic steps (e.g., acylation) require gradual reagent addition to prevent decomposition.
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) improves purity.
- Catalyst selection : For bromination, N-bromosuccinimide (NBS) with catalytic Lewis acids (e.g., FeCl₃) may enhance regioselectivity . Contamination by dihalogenated byproducts is a common issue; monitoring via TLC or HPLC is critical .
Q. In cross-coupling reactions involving the bromo substituent, what catalysts and conditions minimize side reactions?
Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems (XPhos, SPhos) are effective for Suzuki-Miyaura couplings. Evidence from aryl-pyrazole derivatives shows that anhydrous conditions and degassed solvents (e.g., DMF, THF) reduce palladium black formation. Microwave-assisted synthesis at 100–120°C can accelerate reactions while maintaining selectivity .
Q. How can conflicting crystallographic data on the sulfonyl chloride group's conformation be resolved?
Discrepancies may arise from crystal packing effects or solvent interactions. Combining experimental data (X-ray) with computational methods (DFT calculations) validates conformational stability. For example, studies on 4-bromo-pyrazole carboxamides used single-crystal X-ray data (R factor = 0.042) alongside DFT-optimized geometries to confirm bond angles .
Q. What strategies address discrepancies between theoretical and observed NMR chemical shifts in derivatives?
Use ab initio NMR prediction tools (e.g., Gaussian GIAO method) to model shifts and compare with experimental data. Calibration with internal standards (e.g., TMS) and controlled solvent effects (DMSO-d₆ vs. CDCl₃) improves accuracy. For example, pyrazole derivatives with electron-withdrawing groups show predictable deshielding patterns in ¹H NMR .
Safety and Handling
Q. What are the critical safety considerations when working with this compound?
- Reactivity : The sulfonyl chloride group reacts exothermically with water, releasing HCl gas. Use anhydrous conditions and inert atmospheres (N₂/Ar) .
- Toxicity : Wear PPE (gloves, goggles) to avoid skin/eye contact. First-aid measures for exposure include flushing with water and immediate medical consultation .
- Regulatory compliance : While not listed under REACH Annex XIV, proper waste disposal protocols for halogenated compounds must be followed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
